molecular formula C9H9N3 B2675854 N-Phenyl-1H-imidazol-2-amine CAS No. 54707-87-8

N-Phenyl-1H-imidazol-2-amine

Cat. No.: B2675854
CAS No.: 54707-87-8
M. Wt: 159.192
InChI Key: YCAXQAUEKMQYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Phenyl-1H-imidazol-2-amine” is a chemical compound with the CAS Number: 54707-87-8 . It has a molecular weight of 159.19 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in recent years . The synthesis process often involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resultant intermediate compounds are then treated with various reagents to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to an imidazole ring . The InChI code for this compound is 1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 131-134 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

  • N-Phenyl-1H-imidazol-2-amine is used in the synthesis of various chemical derivatives. For instance, (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives are synthesized through a four-component reaction involving 2-aminobenzimidazole, aromatic aldehyde, and trimethylsilanecarbonitrile (Chen, Lei, & Hu, 2013).
  • A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a significant pharmaceutical intermediate, was reported (Zhou, Du, Shi, Fang, & Chen, 2018).

Pharmacological Evaluation

  • The pharmacological evaluation of substituted imidazoles, including N-1-phenyl 3-substituted phenyl indolo (2, 3) imidazole, was conducted for potential anticonvulsant activity (Bhragual, Kumar, & Drabu, 2010).

Photocatalytic and Luminescent Properties

  • Metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand exhibit unique photocatalytic properties and selective adsorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).
  • Phenanthroimidazole/N,N-diphenylnaphthalen-2-amine hybrid compounds were synthesized for application in blue light-emitting devices, demonstrating significant photophysical and electrochemical properties (Wang, Wu, Li, Yu, Su, Zhao, Li, & Yang, 2021).

Synthesis and Characterization of Novel Compounds

Applications in Organic Electronics

Safety and Hazards

The safety information for N-Phenyl-1H-imidazol-2-amine indicates that it may be harmful if swallowed (H302) and causes serious eye damage (H318) . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Future Directions

The future directions for research on N-Phenyl-1H-imidazol-2-amine and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications . There is also interest in studying their potential as antibiotic adjuvant therapy .

Properties

IUPAC Name

N-phenyl-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-10-6-7-11-9/h1-7H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXQAUEKMQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The guanidine (b) was dissolved in HCl (5 mL, 6 M) at 0° C. and then stirred for 2 h. After the starting material was consumed, NaOH (25%) was added until a precipitate formed. This mixture was stirred for 30 min. The reaction was then poured into NaOH (0.5 M), extracted with CH2Cl2, dried and concentrated. Flash chromatography afforded (c) (0.95 g, 50%). 1H NMR (500 MHz, DMSO-d6) δ 8.58 (s, br, 1H), 7.34-6.74 (m, 5H), 6.68 (s, 2H), 6.62 (br, 2H), 3.82 (s, 6H), 3.73 (s, 3H). MS: 157.6 (M−H)−; 160.0 (M+H)+.
Name
guanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
50%

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